![molecular formula C17H13FN2O B2855620 1-{3-[(6-Fluoroquinolin-4-yl)amino]phenyl}ethanone CAS No. 1018164-17-4](/img/structure/B2855620.png)

1-{3-[(6-Fluoroquinolin-4-yl)amino]phenyl}ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

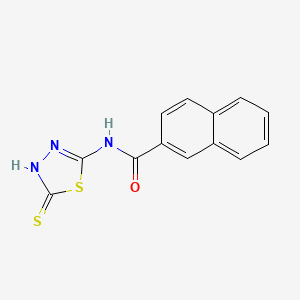

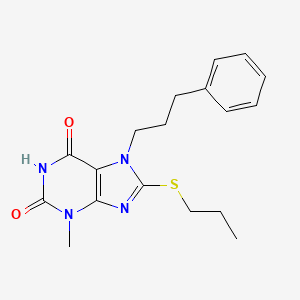

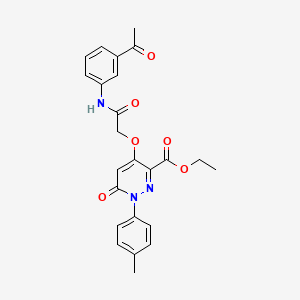

“1-{3-[(6-Fluoroquinolin-4-yl)amino]phenyl}ethanone” is a molecule that contains a total of 36 bonds. There are 23 non-H bonds, 18 multiple bonds, 3 rotatable bonds, 1 double bond, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), 1 secondary amine (aromatic), and 1 Pyridine .

Synthesis Analysis

Based on bioisosteric similarities with thiacetazone, a series of 7-chloro-4-aminoquinoline derivatives have been designed and synthesized . The target compounds were elucidated by NMR, mass, and FTIR spectral data .Molecular Structure Analysis

The molecular structure of “1-{3-[(6-Fluoroquinolin-4-yl)amino]phenyl}ethanone” includes a total of 36 bonds. It consists of 23 non-H bonds, 18 multiple bonds, 3 rotatable bonds, 1 double bond, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), 1 secondary amine (aromatic), and 1 Pyridine .Chemical Reactions Analysis

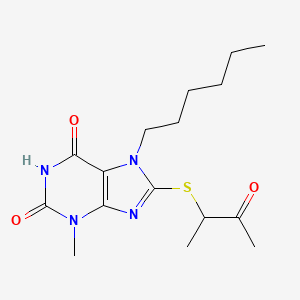

Quinoline derivatives, including “1-{3-[(6-Fluoroquinolin-4-yl)amino]phenyl}ethanone”, are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-{3-[(6-Fluoroquinolin-4-yl)amino]phenyl}ethanone” are characterized by its molecular structure, which includes a total of 36 bonds, 23 non-H bonds, 18 multiple bonds, 3 rotatable bonds, 1 double bond, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), 1 secondary amine (aromatic), and 1 Pyridine .Scientific Research Applications

Antibacterial Applications

Fluoroquinolones, including derivatives like the one , have been shown to exhibit a high level of antibacterial activity, surpassing many antibiotics . They inhibit bacterial DNA-gyrase, affecting bacteria reproduction and leading to rapid bacterial death .

Antimalarial Applications

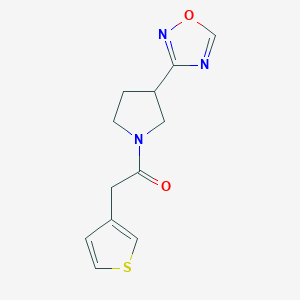

Quinoline derivatives, including fluoroquinolones, have been used in the treatment of malaria . Their unique structure and properties make them effective against the disease .

Antimicrobial Applications

Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .

Anticancer Applications

Quinoline derivatives have shown potential as anticancer agents . Their ability to inhibit DNA synthesis and promote the cleavage of bacterial DNA gyrase and type IV topoisomerase can lead to rapid cell death .

Antidepressant and Anticonvulsant Applications

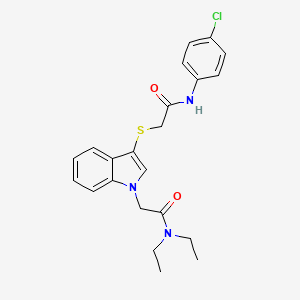

Quinoline derivatives have been used in the treatment of depression and convulsions . Their unique chemical structure allows them to interact with various neurotransmitter systems in the brain .

Anti-inflammatory Applications

Quinoline derivatives have been used in the treatment of inflammation . They have been shown to inhibit the production of pro-inflammatory cytokines, which play a key role in the inflammatory response .

Mechanism of Action

properties

IUPAC Name |

1-[3-[(6-fluoroquinolin-4-yl)amino]phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O/c1-11(21)12-3-2-4-14(9-12)20-17-7-8-19-16-6-5-13(18)10-15(16)17/h2-10H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJTVXGCGCNYQQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC2=C3C=C(C=CC3=NC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{3-[(6-Fluoroquinolin-4-yl)amino]phenyl}ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2855538.png)

![2-(propan-2-yl)-N-[2-(propan-2-yl)cyclohexyl]cyclohexan-1-amine](/img/structure/B2855545.png)

![5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid](/img/structure/B2855550.png)

![5-Fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,2,3,6-tetrahydropyridine](/img/structure/B2855557.png)

![7-Fluoro-3-[[1-(2-phenoxyethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2855560.png)